3-Ethynyl-3-methoxyoxetane
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Overview
Description
3-Ethynyl-3-methoxyoxetane is a chemical compound with the molecular formula C6H8O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers. Oxetanes are known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methoxyoxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of an epoxide precursor. This process involves the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3-methoxyoxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl or other alkyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkyl-substituted oxetanes .
Scientific Research Applications
3-Ethynyl-3-methoxyoxetane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their unique structural properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-methoxyoxetane involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can be catalyzed by acids, bases, or enzymes. These reactions often lead to the formation of more stable products with diverse functional groups .
Comparison with Similar Compounds
- 3-Ethyl-3-hydroxymethyloxetane
- 3-Ethyl-3-allylmethoxyoxetane
- 1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane
Comparison: 3-Ethynyl-3-methoxyoxetane is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other oxetane derivatives. The ethynyl group allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-ethynyl-3-methoxyoxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-6(7-2)4-8-5-6/h1H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODGUXSQYCAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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